![molecular formula C9H15N5O B2890739 N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide CAS No. 1427741-05-6](/img/structure/B2890739.png)
N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide
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Overview
Description
“N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide” is a chemical compound that belongs to the class of triazole derivatives . Triazole derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are often studied for their neuroprotective and anti-inflammatory activity .
Synthesis Analysis
The synthesis of triazole derivatives involves a series of chemical reactions. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide” can be determined using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are complex and involve multiple steps . The reactions often involve the use of various chemotherapeutic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide” can be determined using various techniques. For example, the compound’s thermal stability, density, and oxygen balance can be determined .Scientific Research Applications
Synthesis and Structural Modifications
The chemical synthesis of compounds related to N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide and their structural modifications have been a subject of interest in medicinal chemistry. For instance, the study by Albert and Trotter (1979) discussed the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showcasing the versatility of triazole and azetidine derivatives in generating potentially bioactive compounds Albert & Trotter, 1979.
Pharmaceutical Importance
Several studies have highlighted the pharmaceutical significance of azetidinone derivatives, including their potential antibacterial, antifungal, and antitubercular activities. Samadhiya, Sharma, and Srivastava (2013) synthesized a series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide compounds and evaluated their antibacterial, antifungal, and antitubercular effects, demonstrating the medicinal importance of azetidinone derivatives Samadhiya, Sharma, & Srivastava, 2013.
Mechanism of Action
Future Directions
The future directions for the study of “N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide” and similar compounds include further exploration of their neuroprotective and anti-inflammatory properties . There is also interest in the development of more effective and potent anticancer agents .
properties
IUPAC Name |
N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-2-13-7-11-12-8(13)6-10-9(15)14-4-3-5-14/h7H,2-6H2,1H3,(H,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWTKGHVFTSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CNC(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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